molecular formula C26H22NO4- B12360236 (2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B12360236
M. Wt: 412.5 g/mol
InChI Key: XZINBBVSLWSWBO-HOYKHHGWSA-M
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Description

Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is a synthetic compound with the molecular formula C26H23NO4. It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions.

    Fmoc Protection: The Fmoc group is added to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-proline: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-cis-4-phenyl-pyrrolidine-2-carboxylic acid: Similar structure with a different substitution pattern on the pyrrolidine ring.

    Fmoc-trans-3-phenyl-pyrrolidine-2-carboxylic acid: Trans isomer of the compound with different stereochemistry.

Uniqueness

Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the phenyl group. This combination of features makes it particularly useful in the synthesis of peptides and other complex molecules, offering distinct advantages in terms of reactivity and selectivity.

Properties

Molecular Formula

C26H22NO4-

Molecular Weight

412.5 g/mol

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/p-1/t18-,24-/m1/s1

InChI Key

XZINBBVSLWSWBO-HOYKHHGWSA-M

Isomeric SMILES

C1CN([C@H]([C@H]1C2=CC=CC=C2)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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